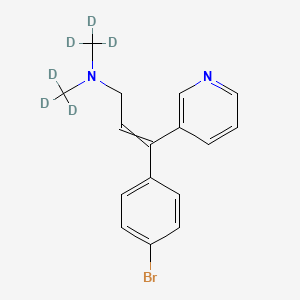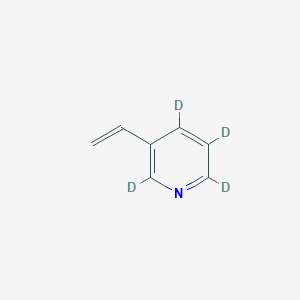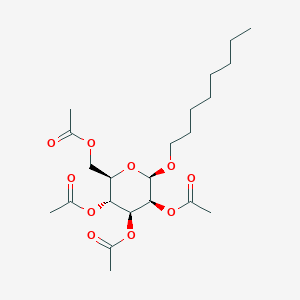
Octyl 2,3,4,6-O-Tetraacetyl-beta-D-mannopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octyl 2,3,4,6-O-Tetraacetyl-beta-D-mannopyranoside is a biochemical reagent primarily used in glycobiology research. This compound is a derivative of mannose, a type of sugar, and is characterized by the presence of octyl and tetraacetyl groups attached to the mannopyranoside structure. It is often utilized to study the structure, synthesis, biology, and evolution of sugars .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Octyl 2,3,4,6-O-Tetraacetyl-beta-D-mannopyranoside typically involves the acetylation of mannose derivatives. One common method starts with the acetylation of mannose to form 2,3,4,6-tetra-O-acetyl-D-mannopyranose. This intermediate is then reacted with octanol in the presence of an acid catalyst, such as boron trifluoride etherate, to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The reagents are typically added in a stepwise manner, and the reaction mixture is monitored closely to optimize the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Octyl 2,3,4,6-O-Tetraacetyl-beta-D-mannopyranoside undergoes several types of chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding mannopyranoside.
Substitution: The octyl group can be substituted with other alkyl groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are commonly used.
Substitution: Reagents like alkyl halides or other electrophiles can be used in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions include deacetylated mannopyranosides and substituted derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Octyl 2,3,4,6-O-Tetraacetyl-beta-D-mannopyranoside is widely used in various scientific research fields:
Mécanisme D'action
The mechanism of action of Octyl 2,3,4,6-O-Tetraacetyl-beta-D-mannopyranoside involves its interaction with glycan-binding proteins and enzymes. The acetyl groups protect the hydroxyl groups of mannose, allowing selective reactions at other positions. The octyl group enhances the compound’s hydrophobicity, facilitating its incorporation into lipid bilayers and interaction with membrane proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
Octyl 2,3,4,6-O-Tetraacetyl-beta-D-glucopyranoside: Similar structure but derived from glucose instead of mannose.
Octyl 2,3,4,6-O-Tetraacetyl-beta-D-galactopyranoside: Derived from galactose, used in similar applications.
Uniqueness
Octyl 2,3,4,6-O-Tetraacetyl-beta-D-mannopyranoside is unique due to its mannose backbone, which is crucial for studying mannose-specific biological processes. Its specific structure allows for selective interactions with mannose-binding proteins and enzymes, making it a valuable tool in glycobiology research .
Propriétés
IUPAC Name |
[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-octoxyoxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36O10/c1-6-7-8-9-10-11-12-27-22-21(31-17(5)26)20(30-16(4)25)19(29-15(3)24)18(32-22)13-28-14(2)23/h18-22H,6-13H2,1-5H3/t18-,19-,20+,21+,22-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNGLREVZONTJLS-LXHROKJGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCO[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
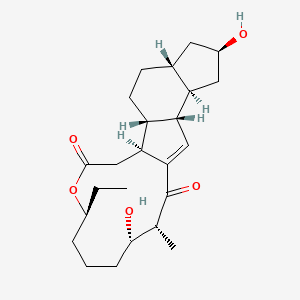

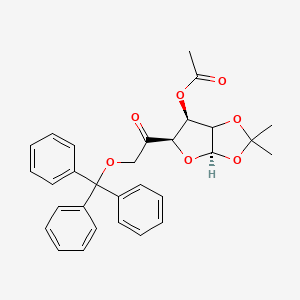
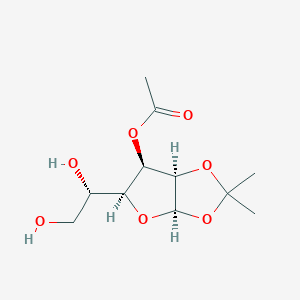
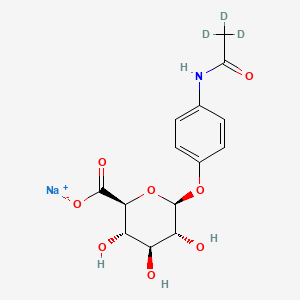
![2-((4AR,6R,7R,8R,8aS)-6-(benzyloxy)-8-hydroxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)isoindoline-1,3-dione](/img/structure/B1140531.png)
![2-[4,5-Dihydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl]isoindole-1,3-dione](/img/structure/B1140532.png)
![[(2R,3S,4R,5R,6R)-3,4-diacetyloxy-5-(1,3-dioxoisoindol-2-yl)-6-phenylmethoxyoxan-2-yl]methyl acetate](/img/structure/B1140533.png)

![(1S,3S,6R,7Z,10E,13R,16S,17S,18S,21R,22R)-17-[(2R,4R,5S,6R)-5-[(3,5-dichloro-1H-pyrrole-2-carbonyl)amino]-4-hydroxy-6-methyloxan-2-yl]oxy-3,22-diethyl-23-hydroxy-6,8,18-trimethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,10,14,23-pentaene-4-carboxylic acid](/img/structure/B1140538.png)
![Tert-butyl-7-[4-(4-fluorophenyl)-6-isopropyl-2-methylsulfonylpyrimidin-5-YL]-(3R,5S)-isopropylidene-(E)-6-heptenoate](/img/structure/B1140539.png)
